1-(pyrimidin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
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Overview
Description
1-(pyrimidin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a tetrahydropyrrolo[3,4-c]pyrazole moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrimidin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrimidine derivatives with hydrazine and suitable diketones. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are meticulously controlled to achieve consistent results. The final product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(pyrimidin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(pyrimidin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(pyrimidin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells. The binding to the active site of CDKs is facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
1-(pyrimidin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride stands out due to its dual activity against cancer cell lines and CDKs, making it a potent candidate for further drug development. Its unique structure allows for specific interactions with molecular targets, enhancing its efficacy and selectivity.
Properties
CAS No. |
2567497-42-9 |
---|---|
Molecular Formula |
C9H11Cl2N5 |
Molecular Weight |
260.1 |
Purity |
95 |
Origin of Product |
United States |
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